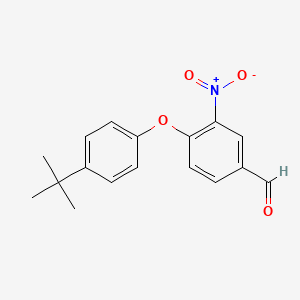

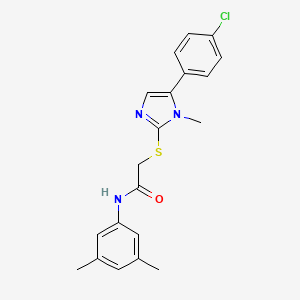

![molecular formula C20H11ClF2N2O3 B2468761 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide CAS No. 921918-48-1](/img/structure/B2468761.png)

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide” is a chemical compound. It is a derivative of dibenzo[b,f][1,4]oxazepin . The compound has been mentioned in the context of being an optimized lead compound with robust nanomolar activity against recombinant Pf GluPho, Pv G6PD, and P. falciparum blood-stage parasites .

Wissenschaftliche Forschungsanwendungen

Pharmacological Actions of Clozapine

Clozapine, a compound with a similar dibenzodiazepine structure, is distinguished from typical antipsychotic drugs through its unique pharmacological profile. It has shown effectiveness in treating schizophrenia's core and negative symptoms without inducing neurological side effects common with typical neuroleptics. This makes clozapine an atypical antipsychotic drug, highlighting the unique therapeutic potential of compounds within this chemical class (Ashby & Wang, 1996).

Benzazoles in Medicinal Chemistry

Benzazoles and derivatives, including structures similar to the queried compound, exhibit a broad spectrum of biological activities. The review on 2-guanidinobenzazoles emphasizes the synthetic chemists' interest in developing compounds with the guanidine moiety for potential therapeutic applications, highlighting the significance of this chemical structure in pharmacological research (Rosales-Hernández et al., 2022).

Antioxidant Capacity Assays

The exploration of antioxidant capacities in various compounds, including potential related structures, is critical in understanding their therapeutic potentials. The review on ABTS/PP decolorization assays provides insights into the reaction pathways of antioxidants, offering a foundation for investigating the antioxidant capacities of new chemical entities (Ilyasov et al., 2020).

Therapeutic Potential of Benzothiazoles

Benzothiazoles, a core structure related to the queried compound, have been identified for their extensive antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The review on the therapeutic potential of benzothiazoles underscores the importance of this chemical class in drug discovery, indicating the wide-ranging pharmacological applications of such compounds (Kamal et al., 2015).

Synthesis and Impurities in Drug Development

The novel synthesis processes and identification of pharmaceutical impurities are crucial in the development of new drugs. A review focusing on omeprazole and its impurities illustrates the importance of understanding synthesis pathways and impurity profiles, which is relevant for compounds with complex structures such as "N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide" (Saini et al., 2019).

Wirkmechanismus

Target of Action

The primary target of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is associated with several disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, and schizophrenia .

Mode of Action

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, the compound prevents the normal signaling of dopamine, a neurotransmitter that plays a significant role in reward, motivation, memory, and other important functions .

Biochemical Pathways

The action of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide on the Dopamine D2 receptor affects the dopaminergic pathways in the brain . These pathways are involved in motor control, reward, reinforcement, and the release of various hormones . The inhibition of the Dopamine D2 receptor can therefore have significant downstream effects on these processes.

Result of Action

The molecular and cellular effects of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide’s action include the inhibition of dopamine signaling via the Dopamine D2 receptor . This can result in changes in motor control, reward, reinforcement, and hormone release, potentially alleviating symptoms of disorders associated with this receptor .

Eigenschaften

IUPAC Name |

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11ClF2N2O3/c21-11-2-5-18-16(8-11)25-20(27)13-9-12(3-6-17(13)28-18)24-19(26)10-1-4-14(22)15(23)7-10/h1-9H,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHQZQSJRHWSJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11ClF2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[(dimethylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2468678.png)

![1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole](/img/structure/B2468679.png)

![3,5-dimethoxy-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2468683.png)

![2,4,5-trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2468685.png)

![1H-indole-2,3-dione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2468687.png)

![(Z)-ethyl 2-((5-bromo-2-chlorobenzoyl)imino)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2468696.png)

![N-(4-ethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2468700.png)